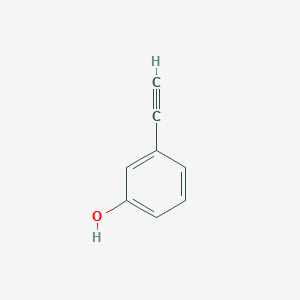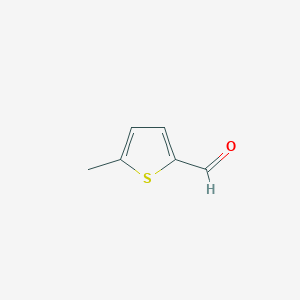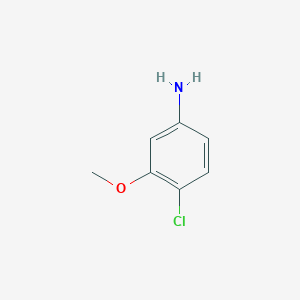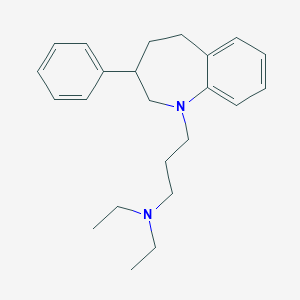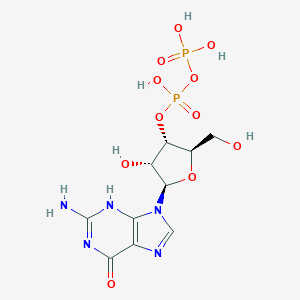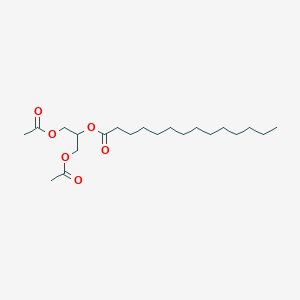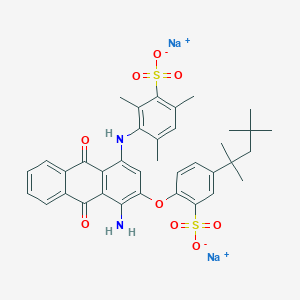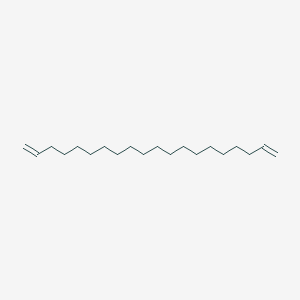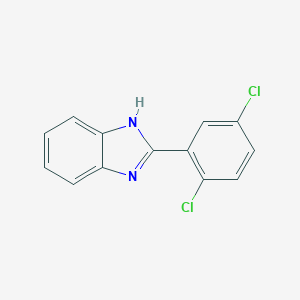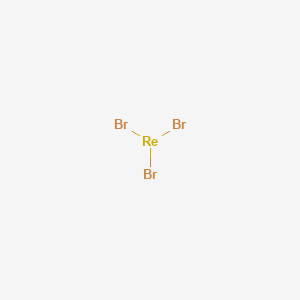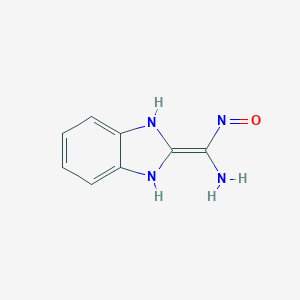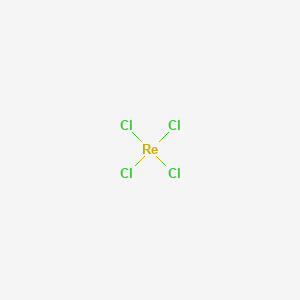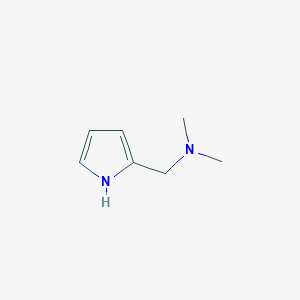
N,N-二甲基-1-(1H-吡咯-2-基)甲胺
描述
“N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine”, also known as DMPM, is an organic compound derived from pyrrolidine, a nitrogen-containing five-membered heterocyclic compound . It has garnered significant attention for its potential applications in various fields .
Physical And Chemical Properties Analysis
“N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine” is a powder with a molecular weight of 124.19 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the search results.科学研究应用
席夫碱化合物中的氢键合:N,N-二甲基-1-(1H-吡咯-2-基)甲胺衍生物用于合成席夫碱化合物,这些化合物展现出互补的氢键合。通过固态反应合成的这些化合物,由于其氢键合特性,在材料科学和分子识别过程中具有潜在的应用(Akerman & Chiazzari, 2014)。
金属配合物的抗癌活性:N,N-二甲基-1-(1H-吡咯-2-基)甲胺衍生物的衍生物已被用于合成钯和铂配合物。这些配合物对各种人类癌细胞系表现出显著的抗癌活性,表明它们在癌症治疗中的潜力(Mbugua et al., 2020)。
抗抽搐药物的合成:由N,N-二甲基-1-(1H-吡咯-2-基)甲胺衍生的席夫碱已被评估其抗抽搐活性。该系列中的几种化合物显示出有希望的结果,表明它们在新型抗抽搐药物的开发中具有潜力(Pandey & Srivastava, 2011)。
抗微生物药物:已合成并测试了一系列新型的N,N-二甲基-1-(1H-吡咯-2-基)甲胺衍生物的抗微生物活性。一些衍生物对各种细菌和真菌菌株表现出显著的活性,突显了它们作为抗微生物药物的潜力(Desai et al., 2012)。
用于癌症治疗的细胞毒药物:合成了一系列N,N-二甲基-1-(1H-吡咯-2-基)甲胺衍生物,并对其针对几种癌细胞系的抗肿瘤潜力进行了评估。一些化合物表现出与阿霉素相当或更好的细胞毒活性,表明它们在癌症治疗中的潜力(Ramazani et al., 2014)。
安全和危害
The safety information available indicates that “N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine” is potentially dangerous. The hazard statements include H227, H302, H315, H318, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
属性
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIDGKXFJLYGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293829 | |
| Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
CAS RN |
14745-84-7 | |
| Record name | 14745-84-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

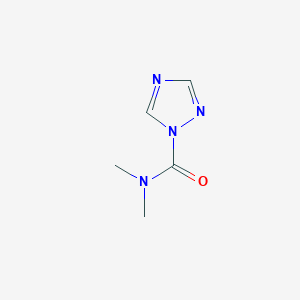
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
